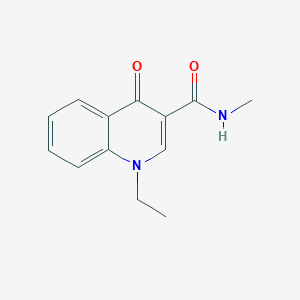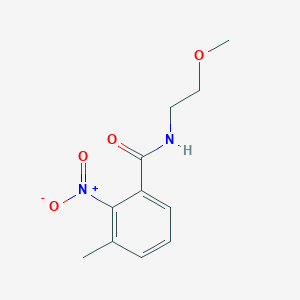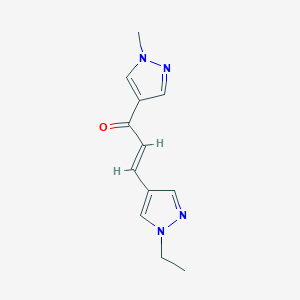![molecular formula C18H20N2O3S B4583773 N-{2-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4583773.png)
N-{2-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide
Übersicht
Beschreibung
This compound belongs to a class of chemicals characterized by complex structures with potential pharmacological properties. Its synthesis and properties are of interest in the field of organic and medicinal chemistry.
Synthesis Analysis
- Synthesis Approach : A one-step synthesis involving N-(2-halophenyl)methanesulfonamides has been described, yielding compounds with functional groups at specific positions, which may be analogous to the synthesis of the compound (Sakamoto et al., 1988).
Molecular Structure Analysis
- Molecular Conformation : Studies on similar compounds indicate specific conformations of the N—H bond and spatial arrangement of the methanesulfonyl group and amide H atoms, which could be relevant for this compound as well (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
- Reactivity with Other Compounds : Research indicates that the methanesulfonamide group in related structures plays a crucial role in their chemical reactivity and biological activity (Singh et al., 2004).
Physical Properties Analysis
- Structural Characteristics : The structural details of similar compounds, such as bond lengths and angles, offer insights into the physical properties that might be expected for this compound (Jacobs, Chan, & O'Connor, 2013).
Chemical Properties Analysis
Chemoselectivity : Studies on similar compounds highlight the importance of specific substituents for their chemoselective properties, which could be extrapolated to the compound (Kondo et al., 2000).
Interaction with Biological Systems : Similar compounds have been shown to interact with biological systems, indicating potential pathways or mechanisms of action for this compound (Johnson et al., 1995).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The one-step synthesis of 1-methylsulfonyl-indoles, including compounds similar to the requested sulfonamide, has been achieved from N-(2-halophenyl)methanesulfonamides. This method allows for the introduction of carbon-functional groups at the 2-position of the indole ring, demonstrating a versatile approach to synthesizing sulfonamide derivatives (Sakamoto et al., 1988).
- Structural studies of nimesulide derivatives, including N-{2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl}methanesulfonamide, reveal how substitution affects supramolecular assembly, providing insights into the design of sulfonamide compounds with tailored properties (Dey et al., 2015).
Biological and Chemical Activities
- Novel sulfonamide derivatives, including methanesulfonic acid hydrazide derivatives, have been synthesized and shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria. This highlights the potential of sulfonamide compounds in developing new antimicrobial agents (Özdemir et al., 2009).
- The interaction of methyl acetate with aqueous solutions of quinoxaline derivatives, including sulfonamide compounds, has been studied to examine the effect of temperature and concentration on molecular interactions. Such studies can inform the development of sulfonamide-based materials and solutions with specific properties (Raphael et al., 2015).
Material Science and Catalysis
- The development of polymeric catalysts for the synthesis of bis(indolyl)methanes indicates the utility of sulfonamide compounds in catalysis and material science. Such catalysts can facilitate efficient and environmentally friendly synthesis processes (Hasaninejad et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-8-9-15(11-16(12)19-24(3,22)23)18(21)20-13(2)10-14-6-4-5-7-17(14)20/h4-9,11,13,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJGIQMBDYUYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-chloro-2-methoxyphenyl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4583692.png)
![ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4583696.png)

![4-{[(4-morpholinylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4583721.png)


![methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4583758.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583765.png)
![N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4583777.png)
![2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4583781.png)



![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4583806.png)